methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
Methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline core is synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Amidation Reaction: The quinoxaline derivative is then reacted with an appropriate carboxylic acid derivative to form the amide bond.
Cyclization: The intermediate product undergoes cyclization to form the dihydroquinoline ring.
Esterification: Finally, the esterification of the carboxylic acid group yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
Methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: These include compounds such as quinoxaline-2-carboxylic acid and quinoxaline-2,3-dione.
Dihydroquinoline Derivatives: Examples include 1,2-dihydroquinoline and 3,4-dihydroquinoline.
Uniqueness
Methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its combined quinoxaline and dihydroquinoline structures, which confer distinct biological activities and chemical properties
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 6-(quinoxaline-2-carbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C20H18N4O3/c1-27-20(26)24-10-4-5-13-11-14(8-9-18(13)24)22-19(25)17-12-21-15-6-2-3-7-16(15)23-17/h2-3,6-9,11-12H,4-5,10H2,1H3,(H,22,25) |
InChI Key |
MHGHRCYFDMQRPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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